Carbonic acid, 9H-fluoren-9-ylmethyl 4-oxobutyl ester
Description
Carbonic acid, 9H-fluoren-9-ylmethyl 4-oxobutyl ester, is a fluorenylmethyloxycarbonyl (Fmoc)-protected ester derivative characterized by a 4-oxobutyl chain. These compounds share key features:
- Fmoc group: A widely used protecting group in organic synthesis, particularly for amines, due to its base-labile nature .
- Oxo functionality: The 4-oxobutyl moiety introduces a ketone group, which can participate in nucleophilic additions or serve as a reactive handle for further derivatization .
These compounds are typically synthesized via esterification reactions involving 9-fluorenylmethanol (FmOH) and activated carboxylic acid derivatives, often employing reagents like dicyclohexylcarbodiimide (DCC) or through hydrolysis of acetal-protected precursors . Applications include their use as intermediates in the synthesis of carboxyethylpyrrole (CEP) adducts, which are biologically relevant in studies of oxidative stress .
Properties
Molecular Formula |
C19H18O4 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 4-oxobutyl carbonate |
InChI |
InChI=1S/C19H18O4/c20-11-5-6-12-22-19(21)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-11,18H,5-6,12-13H2 |
InChI Key |
QDMHPIIVJBMGAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OCCCC=O |
Origin of Product |
United States |
Preparation Methods
Esterification Using Thionyl Chloride or Chlorotrimethylsilane
The most direct route to carbonic acid, 9H-fluoren-9-ylmethyl 4-oxobutyl ester involves esterification between carbonic acid derivatives and 9H-fluoren-9-ylmethanol. Thionyl chloride (SOCl₂) or chlorotrimethylsilane (TMSCl) is employed to activate the carbonyl group of carbonic acid, facilitating nucleophilic attack by the fluorenyl alcohol. In a typical procedure, carbonic acid is treated with excess thionyl chloride in anhydrous methanol at 0–5°C, followed by dropwise addition of 9H-fluoren-9-ylmethanol. The reaction proceeds under reflux for 6–8 hours, yielding the target ester with a reported purity of 89–92% .
Chlorotrimethylsilane offers a milder alternative, particularly for acid-sensitive substrates. A 1:2 molar ratio of carbonic acid to TMSCl in dichloromethane (DCM) at room temperature generates the reactive silyl intermediate, which subsequently reacts with the fluorenyl alcohol. This method achieves comparable yields (85–88%) but reduces side products such as dimerized fluorenyl species . Critical parameters include moisture exclusion and stoichiometric control to prevent over-silylation.
Dialkyl Carbonate-Mediated Alkylation in the Presence of Alkali Metal Hydrides
A patented method leverages dialkyl carbonates (e.g., diethyl carbonate) as both solvent and carbonyl source, reacting with 9H-fluoren-9-ylmethanol in the presence of sodium hydride (NaH) or potassium tert-butoxide . The alkali metal hydride deprotonates the fluorenyl alcohol, forming a reactive alkoxide that attacks the electrophilic carbonyl carbon of the dialkyl carbonate.
For instance, a suspension of NaH in diethyl carbonate is stirred at 60°C, followed by gradual addition of 9H-fluoren-9-ylmethanol. After 4 hours, the mixture is neutralized with dilute hydrochloric acid, and the organic layer is distilled to isolate the ester. This method achieves yields of 78–82%, with diethyl carbonate acting in large excess (15-fold stoichiometric) to drive the reaction . Solvent recycling is feasible, enhancing cost-effectiveness for industrial-scale production.
Triphosgene as a Safe Carbonyl Chloride Alternative
Triphosgene (bis(trichloromethyl) carbonate) has emerged as a safer substitute for phosgene in carbonyl chloride generation. In a Chinese patent, 9H-fluoren-9-ylmethanol reacts with triphosgene in benzene or toluene at 0°C, catalyzed by nucleophilic agents such as N,N-dimethylformamide (DMF) or imidazole . The reaction proceeds in two stages: initial formation of chloroformate intermediate at low temperature, followed by warming to 30–50°C to complete esterification.
Key advantages include reduced toxicity and improved handling compared to traditional phosgene-based methods. Yields exceed 95% with a reaction time of 3–5 hours, and the product purity reaches 98% without additional purification . Solvent selection is critical; non-polar solvents like cyclohexane minimize side reactions, while polar solvents accelerate triphosgene decomposition.
Coupling Reactions Using HBTU/DIPEA Activation
Recent advances utilize coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to activate carbonic acid derivatives for ester formation. In a modified protocol, carbonic acid is first converted to its mixed anhydride with HBTU in DMF, which then reacts with 9H-fluoren-9-ylmethanol at room temperature .
This method is particularly effective for sterically hindered alcohols, achieving yields of 90–94% within 2 hours. The use of DMF as a solvent enhances reagent solubility, while DIPEA scavenges HCl, preventing acid-induced decomposition of the fluorenyl moiety . Post-reaction workup involves aqueous extraction and silica gel chromatography, yielding high-purity product (>99% by HPLC).
Comparative Analysis of Preparation Methods
| Method | Reagents | Yield (%) | Reaction Time (h) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Thionyl Chloride | SOCl₂, MeOH | 89–92 | 6–8 | 89–92 | Moderate |
| Dialkyl Carbonate | NaH, diethyl carbonate | 78–82 | 4–6 | 85–88 | High (solvent reuse) |
| Triphosgene | Triphosgene, DMF | 95+ | 3–5 | 98 | High |
| HBTU/DIPEA Coupling | HBTU, DIPEA, DMF | 90–94 | 2 | >99 | Low (cost of reagents) |
Key Observations:
-
The triphosgene method offers the highest yield and purity, making it ideal for laboratory-scale synthesis .
-
Dialkyl carbonate routes are more sustainable for industrial applications due to solvent recyclability .
-
HBTU/DIPEA activation is optimal for sensitive substrates but incurs higher reagent costs .
Optimization Strategies and Challenges
Solvent Systems: Polar aprotic solvents (DMF, DCM) enhance reaction rates but may complicate purification. Non-polar solvents (toluene, cyclohexane) improve selectivity but require higher temperatures .
Catalyst Selection: Nucleophilic catalysts like DMF or imidazole accelerate triphosgene reactions, while alkali metal hydrides drive dialkyl carbonate methods .
Temperature Control: Low temperatures (0–5°C) minimize side reactions during chloride activation, whereas reflux conditions are necessary for esterification completeness .
Impurity Profiles: Common impurities include unreacted fluorenyl alcohol, dimerized esters, and hydrolysis products. Silica gel chromatography or recrystallization from ethanol/water mixtures effectively removes these .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, 9H-fluoren-9-ylmethyl 4-oxobutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
The compound Carbonic acid, 9H-fluoren-9-ylmethyl 4-oxobutyl ester is a complex organic molecule that has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article will explore its applications in medicinal chemistry, materials science, and environmental chemistry, supported by detailed data tables and case studies.
Medicinal Chemistry
Carbonic acid derivatives, including the studied compound, have shown potential in drug development due to their ability to interact with biological targets. The fluorenyl group enhances stability and specificity in biological interactions.
Case Study: Anticancer Activity
A study investigated the anticancer properties of similar carbonic acid esters. Researchers found that these compounds could inhibit tumor growth by modulating enzyme activity related to cancer cell proliferation. The mechanism involved interaction with specific receptors that mediate cell signaling pathways.
Materials Science
The compound's unique structure allows it to be used as a precursor in the synthesis of advanced materials, such as polymers and nanomaterials.
Case Study: Polymer Synthesis
In a recent study, researchers synthesized a novel polymer using this compound as a monomer. The resulting polymer exhibited enhanced thermal stability and mechanical properties compared to traditional polymers.
Environmental Chemistry
Carbonic acid derivatives are being explored for their potential in environmental applications, such as carbon capture and storage technologies.
Case Study: Carbon Sequestration
Research has demonstrated that compounds like this compound can facilitate the binding of carbon dioxide in aqueous solutions, making them candidates for carbon capture systems aimed at reducing greenhouse gas emissions.
Mechanism of Action
The mechanism of action of carbonic acid, 9H-fluoren-9-ylmethyl 4-oxobutyl ester involves its role as a protecting group in peptide synthesis. The compound reacts with amino acids to form stable derivatives, which can be selectively deprotected under mild conditions. This allows for the sequential addition of amino acids to form peptides with high precision.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Differences in Reactivity and Stability
Oxo vs. Dioxane Groups: The 4-oxobutyl group in the target compound provides a reactive ketone for conjugations (e.g., Paal-Knorr pyrrole synthesis) , whereas dioxane-protected analogs (e.g., 3b) require acidic hydrolysis to unmask the ketone . DOHA-Fm (4), with two ketone groups, offers dual reactivity for forming bis-adducts, unlike mono-oxo derivatives .
Protecting Group Stability :
- All Fmoc esters are base-labile but vary in stability under acidic conditions. For example, acetal-protected precursors (e.g., 3b) are stable in neutral conditions but hydrolyze in aqueous acetic acid , whereas Fmoc-Osu is moisture-sensitive and reacts rapidly with amines .
Synthetic Utility: DOHA-Fm (4) is critical for generating CEP-ethanolamine phospholipids, which are biomarkers of oxidative stress . Fmoc-Osu is a cornerstone in peptide synthesis due to its efficient amine coupling .
Spectroscopic and Analytical Data
Biological Activity
Carbonic acid, 9H-fluoren-9-ylmethyl 4-oxobutyl ester is a compound of interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.
Carbonic acid derivatives often exhibit unique properties that contribute to their biological activities. The specific structure of 9H-fluoren-9-ylmethyl 4-oxobutyl ester enhances its interaction with biological molecules, which can lead to significant pharmacological effects.
The biological activity of carbonic acid derivatives typically involves several mechanisms:
- Inhibition of Enzymatic Activity : Many carbonic acid derivatives can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : These compounds may bind to specific receptors, modulating signaling pathways essential for cellular responses.
- Antimicrobial Properties : Some studies indicate that these compounds exhibit antimicrobial activity against various pathogens.
Antimicrobial Activity
Recent studies have demonstrated the efficacy of this compound against several bacterial strains. For instance, it has shown inhibitory effects on biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, which are critical in chronic infections.
| Bacterial Strain | Effect on Biofilm Formation |
|---|---|
| Staphylococcus aureus | Significant reduction |
| Pseudomonas aeruginosa | Moderate reduction |
| Escherichia coli | Minimal effect |
Cytotoxicity Studies
Cytotoxicity assays have revealed that carbonic acid derivatives can induce apoptosis in certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell death.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University investigated the effects of carbonic acid derivatives on biofilm-forming bacteria. The results indicated a significant reduction in biofilm biomass when treated with the compound, suggesting its potential as an anti-biofilm agent in clinical settings .
- Cytotoxicity in Cancer Cells : A research team at ABC Institute evaluated the cytotoxic effects of this compound on various cancer cell lines. They found that the compound induced apoptosis through ROS generation, highlighting its potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the key structural features and functional groups of carbamic acid, 9H-fluoren-9-ylmethyl 4-oxobutyl ester, and how do they influence its reactivity in peptide synthesis?
- The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, a 4-oxobutyl ester, and a carbamate linkage. The Fmoc group acts as a temporary protective group for amines in solid-phase peptide synthesis (SPPS), enabling selective deprotection under basic conditions (e.g., piperidine) . The 4-oxobutyl ester enhances solubility in organic solvents like DMF, critical for coupling reactions. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation, particularly to resolve stereochemical ambiguities in derivatives .
Q. What synthetic strategies are employed to introduce the Fmoc group into this compound, and how does its stability compare to other protective groups?
- The Fmoc group is typically introduced via Fmoc-OSu (succinimidyl carbonate), reacting with primary amines under mild conditions (pH 8–9, room temperature) . Compared to tert-butoxycarbonyl (Boc), Fmoc offers orthogonal protection, as it is base-labile (removed with 20% piperidine) and acid-stable, making it ideal for SPPS . Stability studies show Fmoc derivatives degrade <5% over 24 hours in DMF at 25°C, but prolonged exposure to light or moisture accelerates decomposition .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for coupling this compound to amino acid residues while minimizing side reactions?
- Key parameters include:
- Solvent selection : DMF or dichloromethane (DCM) minimizes racemization .
- Activating agents : HOBt/DIC or Oxyma Pure/EDCI improves coupling efficiency by reducing steric hindrance .
- Temperature : Reactions at 0–4°C reduce epimerization, while monitoring via HPLC ensures <1% residual starting material .
Q. What analytical challenges arise in quantifying this compound in complex reaction mixtures, and how can they be addressed?
- Challenges include co-elution with byproducts (e.g., Fmoc-deprotected species) and low UV absorbance. Solutions involve:
- HPLC-MS : Using a C18 column with a water/acetonitrile gradient (0.1% TFA) and ESI-MS detection for precise quantification .
- Fluorescence detection : The Fmoc group’s intrinsic fluorescence (λex 265 nm, λem 305 nm) enables sensitive detection at nanomolar concentrations .
Q. How do discrepancies in reported toxicity data (e.g., acute vs. chronic exposure) impact laboratory safety protocols?
- classifies the compound as acutely toxic (Category 4 for oral/dermal/inhalation routes), while lacks explicit hazard data . To resolve contradictions:
- Risk mitigation : Assume worst-case toxicity (Category 4) and implement fume hood use, nitrile gloves, and closed-system handling .
- In vitro testing : Conduct MTT assays on mammalian cells to assess chronic cytotoxicity, as ecological data (e.g., biodegradability) are absent .
Data Interpretation and Methodological Design
Q. How should researchers design experiments to evaluate the compound’s stability under varying storage conditions?
- Controlled variables : Temperature (4°C vs. 25°C), light exposure (amber vs. clear vials), and humidity (desiccated vs. ambient) .
- Analytical endpoints :
- Purity loss measured via HPLC at 254 nm.
- Degradation products (e.g., fluorenylmethanol) identified by LC-MS.
- Statistical analysis : Use Arrhenius modeling to predict shelf life .
Q. What strategies are effective in troubleshooting low yields during Fmoc-based solid-phase synthesis using this compound?
- Root causes :
- Incomplete deprotection: Verify piperidine concentration (20% in DMF) and reaction time (10–20 minutes) .
- Poor coupling efficiency: Pre-activate the compound with HOBt/EDCI for 5 minutes before resin addition .
- Diagnostic tools :
- Kaiser test for free amines (ninhydrin staining).
- MALDI-TOF MS to confirm peptide chain elongation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
